molecular formula C21H22O9 B600608 Isoliquiritin CAS No. 7014-39-3

Isoliquiritin

Cat. No.: B600608
CAS No.: 7014-39-3
M. Wt: 418.4 g/mol
InChI Key: YNWXJFQOCHMPCK-LXGDFETPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Isoliquiritin can be synthesized through several chemical routes. One common method involves the extraction of the compound from licorice roots using solvents such as ethanol or methanol . The extracted compound is then purified using chromatographic techniques.

Industrial Production Methods

In industrial settings, neothis compound is typically produced through large-scale extraction from licorice roots. The process involves grinding the roots into a fine powder, followed by solvent extraction and purification . Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Properties

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWXJFQOCHMPCK-LXGDFETPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317746
Record name Isoliquiritin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5041-81-6, 7014-39-3
Record name Isoliquiritin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5041-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoliquiritin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoisoliquiritin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007014393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoliquiritin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOLIQUIRITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y348H1V4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What are the primary biological activities of Neoisoliquiritin reported in these research papers?

A1: Neothis compound, a flavonoid found in licorice (Glycyrrhiza glabra), has demonstrated several biological activities, including:

  • Anti-inflammatory activity: Neothis compound inhibits inflammatory activity in RAW 264.7 macrophage cells, although it showed less potency compared to other licorice isolates like liquiritin. []
  • Anti-tumor activity: Research suggests neothis compound may have tumor-suppressive effects on prostate cancer by potentially repressing androgen receptor activity. []

Q2: How does Neothis compound contribute to the overall quality and efficacy of licorice as a traditional medicine?

A2: Neothis compound is one of the key flavonoids found in licorice and contributes to its pharmacological effects.

  • Spectrum-effect relationship: Studies using HPLC fingerprinting and pharmacological analysis have identified neothis compound as one of the key compounds correlating with the heat-clearing, detoxifying, cough-relieving, and phlegm-eliminating effects of licorice. [, ] This suggests that the presence and quantity of neothis compound can be used as a marker for assessing the quality and efficacy of licorice in traditional medicine.

Q3: Can you elaborate on the pharmacokinetic properties of Neothis compound and its relationship with isoliquiritigenin?

A3: Research suggests a potential metabolic relationship between neothis compound (NIS) and isoliquiritigenin (ISL).

    Q4: What analytical techniques are commonly used to identify and quantify Neothis compound in licorice samples?

    A4: Several analytical techniques are employed for the characterization and quantification of neothis compound in licorice:

    • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fingerprint analysis, is widely used to identify and quantify neothis compound in licorice samples. [, , ]
    • HPLC coupled with Mass Spectrometry (HPLC-MS/MS): This technique provides higher sensitivity and selectivity for the quantification of neothis compound, particularly in biological samples for pharmacokinetic studies. []

    Q5: Are there any known applications of Neothis compound in the field of nanotechnology?

    A5: Yes, neothis compound has shown promise in the green synthesis of gold nanoparticles (AuNPs).

      Q6: How does the structure of Neothis compound relate to its observed biological activity?

      A6: While the specific structure-activity relationship of neothis compound requires further investigation, its structural similarity to other flavonoids provides some insights.

      • Flavonoid structure and activity: Neothis compound, belonging to the chalcone class of flavonoids, shares structural similarities with other compounds known for their anti-inflammatory and anti-cancer properties. [, ] Further research is needed to elucidate the precise structural features of neothis compound responsible for its specific activities and how modifications might affect its potency and selectivity.

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